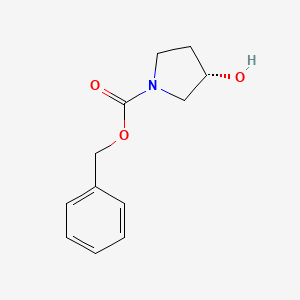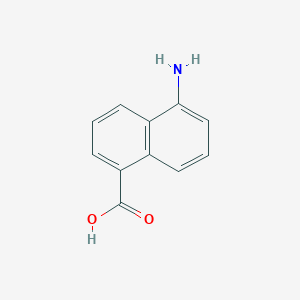
二氢-赫尔比霉素A
描述
Dihydroherbimycin A is a keratan 6'-sulfate and an azamacrocycle.
dihydro-herbimycin A is a natural product found in Streptomyces and Streptomyces hygroscopicus with data available.
科学研究应用
抗氧化性能
二氢-赫尔比霉素A被鉴定为一种抗氧化剂。它被发现是由一种新分离的链霉菌属细菌产生的。 并在筛选过程中利用1,1-二苯基-2-苦基肼(DPPH)和脂质过氧化测定法证明了培养滤液中的抗氧化活性 .
对肿瘤细胞的细胞毒性
赫尔比霉素A与this compound密切相关,由于其苯醌安莎霉素结构,对肿瘤细胞具有强烈的细胞毒性 。 这表明this compound也可能具有这种特性,可以进一步研究其在癌症治疗中的潜在应用。
酪氨酸激酶抑制
赫尔比霉素A作为酪氨酸激酶抑制剂,已被证明可以抑制与过度表达EGFR的鳞状癌相关的高钙血症 。 鉴于结构相似性,this compound也可能作为酪氨酸激酶抑制剂,为类似情况提供潜在的机制治疗方法。
未来方向
Dihydro-herbimycin A might have the potential to be developed into a new therapeutic agent due to its potent antioxidant activity . Moreover, the association between DHODH, a key enzyme in the de novo pyrimidine synthesis pathway, and tumors has been discussed in recent years . This could provide significant evidence and potential strategies for utilizing DHODH as a potential target in preclinical and clinical cancer therapies .
作用机制
Target of Action
Dihydro-herbimycin A, like its parent compound herbimycin A, primarily targets protein tyrosine kinases (PTKs) . PTKs play a crucial role in various cellular processes, including cell growth and differentiation . Herbimycin A is known to inhibit the activation of phospholipase C (PLC) by the T cell antigen receptor (TCR), suggesting that dihydro-herbimycin A may have a similar target .
Mode of Action
Dihydro-herbimycin A interacts with its targets by inhibiting their activity. It has been suggested that herbimycin A, and by extension dihydro-herbimycin A, inhibits both the resting and induced levels of phosphotyrosine-containing proteins, including the γ1 isozyme of PLC and the γ chain of the TCR . This inhibition prevents the activation of PLC by the TCR .
生化分析
Biochemical Properties
Dihydro-herbimycin A plays a crucial role in biochemical reactions, particularly as an antioxidant. It exhibits potent antioxidant activity, surpassing that of α-tocopherol in the DPPH radical-scavenging assay . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling and growth . By inhibiting these enzymes, dihydro-herbimycin A can modulate cellular processes and potentially serve as a therapeutic agent.
Cellular Effects
Dihydro-herbimycin A influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, dihydro-herbimycin A inhibits the activity of tyrosine kinases, leading to altered cell signaling and growth . Additionally, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components and disrupt normal cell function .
Molecular Mechanism
The molecular mechanism of dihydro-herbimycin A involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. Dihydro-herbimycin A binds to and inhibits tyrosine kinases, preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in cellular behavior. Furthermore, dihydro-herbimycin A’s antioxidant activity helps neutralize reactive oxygen species, reducing oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydro-herbimycin A can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that dihydro-herbimycin A remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that dihydro-herbimycin A can have sustained impacts on cell behavior and health .
Dosage Effects in Animal Models
The effects of dihydro-herbimycin A vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Dihydro-herbimycin A is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and activity. For example, dihydro-herbimycin A’s interaction with tyrosine kinases affects metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.
Transport and Distribution
Within cells and tissues, dihydro-herbimycin A is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Proper transport and distribution are essential for ensuring that dihydro-herbimycin A reaches its target sites and exerts its intended effects.
Subcellular Localization
Dihydro-herbimycin A’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization helps elucidate its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANBQEQVJJKJTJ-BVXDHVRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91700-93-5 | |
| Record name | (15R)-18,21-Didehydro-17-demethoxy-18,21-dideoxo-18,21-dihydroxy-15-methoxy-11-O-methylgeldanamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91700-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the cytotoxic activity of dihydro-herbimycin A?
A1: The research paper primarily focuses on the structural characterization of herbimycin analogs, including dihydro-herbimycin A (specifically referred to as "antibiotic 5" in the abstract), using 1H-NMR spectroscopy []. While the study confirms strong cytotoxic activity of dihydro-herbimycin A against P-388 and KB lymphocytic leukemia cells, it doesn't delve into the specific mechanisms of action or downstream effects. Further research is needed to understand how dihydro-herbimycin A interacts with its target and elicits its cytotoxic effect.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)






![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)




